iodocopper;methylsulfanylmethane
Overview
Description
iodocopper;methylsulfanylmethane is a coordination compound consisting of copper, iodine, and dimethyl sulfide. This compound is known for its unique structural and physicochemical properties, making it a subject of interest in various fields of scientific research and industrial applications. The molecular formula of this complex is C6H18Cu4I4S3, and it has a molecular weight of 948.20 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of copper iodide dimethyl sulfide complex typically involves the reaction of copper(I) iodide with dimethyl sulfide. One common method is to dissolve copper(I) iodide in anhydrous ether and then add dimethyl sulfide to the solution. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The resulting complex is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: Industrial production of copper iodide dimethyl sulfide complex follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Mechanochemical methods, which involve grinding the reactants together, have also been explored for the preparation of copper iodide complexes .
Chemical Reactions Analysis
Types of Reactions: iodocopper;methylsulfanylmethane undergoes various types of chemical reactions, including:
Oxidation: The complex can be oxidized to form higher oxidation state copper compounds.
Reduction: It can be reduced to form lower oxidation state copper compounds.
Substitution: The dimethyl sulfide ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are typically carried out in solvents like tetrahydrofuran or dichloromethane under inert atmosphere.
Major Products:
Oxidation: Copper(II) iodide and other copper(II) complexes.
Reduction: Copper(0) or copper(I) complexes with different ligands.
Substitution: New copper complexes with substituted ligands.
Scientific Research Applications
iodocopper;methylsulfanylmethane has a wide range of applications in scientific research:
Biology: The complex is studied for its potential antimicrobial properties and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of copper iodide dimethyl sulfide complex involves its ability to coordinate with various ligands and participate in redox reactions. The copper center in the complex can undergo oxidation and reduction, allowing it to act as a catalyst in various chemical reactions. The dimethyl sulfide ligands stabilize the copper center and facilitate its interactions with other molecules .
Comparison with Similar Compounds
Copper iodide triphenylphosphine complex: Similar in structure but with triphenylphosphine ligands instead of dimethyl sulfide.
Copper iodide dialkylcyanamide complex: Contains dialkylcyanamide ligands and exhibits different luminescent properties.
Copper iodide pyridine complex: Contains pyridine ligands and is used in different catalytic applications.
Uniqueness: iodocopper;methylsulfanylmethane is unique due to its specific ligand environment, which imparts distinct physicochemical properties and catalytic activity. The presence of dimethyl sulfide ligands allows for unique reactivity and stability compared to other copper iodide complexes .
Properties
IUPAC Name |
iodocopper;methylsulfanylmethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H6S.4Cu.4HI/c3*1-3-2;;;;;;;;/h3*1-2H3;;;;;4*1H/q;;;4*+1;;;;/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRJJSAVIXAAON-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC.CSC.CSC.[Cu]I.[Cu]I.[Cu]I.[Cu]I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cu4I4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445897 | |
Record name | Copper iodide dimethyl sulfide complex | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
948.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914915-20-1 | |
Record name | Copper iodide dimethyl sulfide complex | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 914915-20-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.